2-(Trimethylsilyl)ethoxymethyl chloride

Catalog No.
M. Wt
166.72 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyl chloride

CAS Number


Product Name

2-(Trimethylsilyl)ethoxymethyl chloride



Molecular Formula


Molecular Weight

166.72 g/mol



InChI Key





2-[(Chloromethoxy)ethyl]trimethylsilane; 2-(Trimethylsilanyl)ethoxymethyl Chloride; Chloromethyl 2-(Trimethylsilyl)ethyl Ether; Chloromethyl Trimethylsilylethyl Ether; SEM-Cl; SEM Cl; SEM Chloride; [2-[(Chloromethyl)oxy]ethyl]trimethylsilane; [[2-(Tr

Canonical SMILES


2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEMCl, is an organochlorine compound commonly used in organic synthesis []. It was developed by Bruce H. Lipshutz in the 1970s during his research on N-methylmaysenine. SEMCl's significance lies in its ability to act as a protecting group for hydroxyl (-OH) functionalities []. This temporary protection allows for selective modification of other parts of a molecule without affecting the hydroxyl group.

Molecular Structure Analysis

The SEMCl molecule consists of several key features (Figure 1):

  • Trimethylsilyl Group (Si(CH3)3): This bulky group provides steric hindrance, protecting the neighboring ethoxymethyl group from unwanted reactions [].
  • Ethoxymethyl Linker (CH3CH2OCH2-): This chain connects the trimethylsilyl group to the reactive chlorine atom. It provides a spacer between the protected hydroxyl and the rest of the molecule [].
  • Chlorine Atom (Cl): This acts as the leaving group, facilitating the attachment of SEMCl to a hydroxyl group during the protection process [].

Chemical Reactions Analysis

SEMCl is involved in several key reactions:

  • Protection of Hydroxyl Groups: SEMCl reacts with primary and secondary alcohols (ROH) to form SEM-protected ethers (ROCH2CH2OSi(CH3)3) []. This reaction is typically performed in an inert solvent like dichloromethane (CH2Cl2) with a base like pyridine (C5H5N) as a catalyst [].
ROH + SEMCl + Pyridine -> ROCH2CH2OSi(CH3)3 + PyH+Cl-
  • Deprotection of SEM Groups: The SEM group can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) under mild conditions (typically in organic solvents like tetrahydrofuran (THF) at room temperature) [].
ROCH2CH2OSi(CH3)3 + TBAF -> ROH + (CH3)3SiF + CH3CH2CH2O-Bu+

Physical and Chemical Properties

  • Appearance: Colorless liquid [].
  • Molecular Formula: C6H15ClOSi [].
  • Molar Mass: 166.72 g/mol [].
  • Boiling Point: 57-59 °C (8 mmHg) [].
  • Density: 0.942 g/mL at 25 °C [].
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and chloroform [].
  • Stability: Relatively stable under dry conditions. Decomposes in the presence of moisture [].

SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].

2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].

Protecting Group Chemistry

In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.

Advantages of SEM-Cl as a Protecting Group

SEM-Cl offers several advantages over other hydroxyl protecting groups:

  • Stability: SEM ethers are stable under a wide range of reaction conditions, including basic, acidic, and neutral environments [].
  • Selectivity: SEM-Cl selectively reacts with primary and secondary alcohols, leaving other functional groups intact.
  • Ease of introduction and removal: The introduction and removal of the SEM protecting group can be achieved under mild reaction conditions, making it a versatile tool for organic synthesis [].

Applications in Scientific Research

SEM-Cl finds applications in various areas of scientific research, including:

  • Natural product synthesis: SEM-Cl is frequently used in the synthesis of complex natural products, such as carbohydrates, alkaloids, and terpenoids [, ].
  • Medicinal chemistry: SEM-Cl is employed in the synthesis of potential drug candidates by protecting hydroxyl groups during various transformations [].
  • Material science: SEM-Cl can be used to protect hydroxyl groups on surfaces, enabling the controlled modification of their properties for specific applications [].

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.




Other CAS



2-(trimethylsilyl)ethoxymethyl chloride


Modify: 2023-08-15

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